8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1823188-42-6) is a bicyclic heteroaromatic building block bearing a chloro substituent at position 8, a trifluoromethyl group at position 6, and a carboxylic acid at position 3 on the imidazo[1,2-a]pyridine core. With a molecular weight of 264.59 g/mol, computed XLogP3 of 3.1, and 6 hydrogen bond acceptors, this scaffold exhibits distinct physicochemical properties relative to its mono-substituted analogs.

Molecular Formula C9H4ClF3N2O2
Molecular Weight 264.59
CAS No. 1823188-42-6
Cat. No. B3031184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1823188-42-6
Molecular FormulaC9H4ClF3N2O2
Molecular Weight264.59
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl
InChIInChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17)
InChIKeyXAXCHISMSFVBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1823188-42-6): Core Scaffold Procurement Guide


8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1823188-42-6) is a bicyclic heteroaromatic building block bearing a chloro substituent at position 8, a trifluoromethyl group at position 6, and a carboxylic acid at position 3 on the imidazo[1,2-a]pyridine core [1]. With a molecular weight of 264.59 g/mol, computed XLogP3 of 3.1, and 6 hydrogen bond acceptors, this scaffold exhibits distinct physicochemical properties relative to its mono-substituted analogs [1][2]. The compound serves as a versatile intermediate in both agrochemical and pharmaceutical discovery programs, with its specific 8-Cl/6-CF3/3-COOH substitution pattern enabling derivatization strategies that are not accessible using simpler imidazo[1,2-a]pyridine carboxylic acid analogs [3][4].

Why 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Cannot Be Replaced by Simpler Imidazopyridine Carboxylic Acid Analogs


Generic substitution among imidazo[1,2-a]pyridine-3-carboxylic acid analogs fails because the simultaneous presence of the 8-chloro and 6-trifluoromethyl substituents imparts a unique combination of lipophilicity (XLogP3 = 3.1) and electronic character that is absent in mono-substituted analogs such as 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (XLogP3 = 2.2, lacking the 6-CF3 group) or 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (lacking the 8-Cl group) [1][2]. This specific substitution pattern has been independently validated as a privileged scaffold in at least three distinct discovery programs—nematicidal/fungicidal agrochemical agents, GLP-1 receptor agonists for diabetes, and antibacterial agents—while mono-substituted analogs lack equivalent documented multi-target validation [3][4][5]. Furthermore, the 3-carboxylic acid regioisomer is functionally distinct from the 2-carboxylic acid isomer, which serves as the direct precursor to the commercial nematicide fluazaindolizine; procurement of the wrong positional isomer would direct synthetic efforts toward an entirely different IP and application space [6].

Quantitative Differentiation Evidence for 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Count vs. 8-Chloro and 6-Trifluoromethyl Mono-Substituted Analogs

The target compound (8-Cl, 6-CF3, 3-COOH) exhibits a computed XLogP3 of 3.1, which is 0.9 log units higher than that of the 8-chloro-only analog (8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, XLogP3 = 2.2) [1][2]. This difference reflects the significant lipophilicity contribution of the 6-CF3 group. Additionally, the target compound possesses 6 hydrogen bond acceptors versus 3 for the 8-chloro-only analog, a consequence of the fluorine atoms in the trifluoromethyl group [1][2]. The 8-bromo analog (8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) has a higher molecular weight of 309.04 g/mol compared to 264.59 g/mol for the target, altering both steric bulk and crystallinity without offering documented biological advantages in published derivative programs .

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Nematicidal Derivative Potency: Head-to-Head LC50 Comparison vs. Commercial Nematicide Fosthiazate

Derivatives synthesized from the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold demonstrated superior nematicidal activity against Caenorhabditis elegans compared to the commercial standard fosthiazate. In the 2026 study by Yan et al., compounds 13, 15, 16, and 17 (sulfonyl hydrazide derivatives of this scaffold) exhibited LC50 values of 41.04, 7.64, 36.33, and 34.17 mg/L respectively, all significantly lower (more potent) than fosthiazate at 63.69 mg/L [1]. The most potent derivative (compound 15) showed an 8.3-fold improvement over fosthiazate. In a separate 2024 study by Guo et al., oxadiazole thioether derivatives 6j, 6m, 6q, 6s, and 6t exhibited LC50 values of 48.10, 34.94, 52.87, 48.32, and 37.62 mg/L against C. elegans, all superior to fosthiazate at 79.28 mg/L, with compound 6m showing a 2.3-fold improvement [2].

Nematicidal activity Agrochemical discovery Caenorhabditis elegans

Fungicidal Derivative Potency: In Vitro EC50 and In Vivo Control Efficacy vs. Fluopyram

Derivatives of the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold exhibit pronounced fungicidal activity that surpasses the commercial SDHI fungicide fluopyram. In the 2026 study, compound 8 (an aminopyridine derivative) showed an EC50 of 2.44 mg/L against Gaeumannomyces graminis, representing a 59-fold improvement over fluopyram (EC50 = 144.98 mg/L) [1]. In the 2024 oxadiazole thioether study, compound 6d demonstrated an EC50 of 7.22 mg/L against Rhizoctonia solani, a 15-fold improvement over fluopyram (EC50 = 110.02 mg/L), and provided 85.5% and 92.1% protective efficacy in pot assays at 100 and 200 mg/L respectively [2]. In the amino acid conjugate series, compound 13 achieved an EC50 of 3.33 mg/L against R. solani (34-fold better than fluopyram at 112.74 mg/L) and provided 83.95% and 91.26% protection in pot assays at 100 and 200 mg/L, comparable to carbendazim (86.90% and 96.67%) [3].

Fungicidal activity Rhizoctonia solani Gaeumannomyces graminis Crop protection

Positional Isomer Functional Divergence: 3-Carboxylic Acid vs. 2-Carboxylic Acid as Distinct Synthetic Entry Points

The 3-carboxylic acid regioisomer (target compound, CAS 1823188-42-6) and the 2-carboxylic acid regioisomer (CAS 353258-35-2) are positional isomers with identical molecular formulas (C9H4ClF3N2O2, MW 264.59) and identical computed XLogP3 (3.1) [1][2]. However, their synthetic utility diverges completely: the 2-carboxylic acid isomer is the established precursor to fluazaindolizine, the commercial nematicide developed by DuPont/Corteva, via condensation with 2-chloro-5-methoxybenzene-1-sulfonamide [3]. In contrast, the 3-carboxylic acid isomer has been independently validated as the scaffold for non-fluazaindolizine agrochemical discovery programs yielding oxadiazole thioether, sulfonyl hydrazide, and amino acid conjugate derivatives with nematicidal and fungicidal activities [4][5][6]. Procuring the wrong positional isomer would misdirect synthesis toward the fluazaindolizine IP space rather than the distinct chemical series accessible from the 3-carboxylic acid.

Positional isomerism Synthetic intermediate Fluazaindolizine Agrochemical IP

Multi-Target Scaffold Validation: Independent Discovery in GLP-1 Receptor Agonist and Nematicidal/Fungicidal Programs

The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold has been independently identified as a privileged core in two distinct therapeutic area screens. In a high-throughput screen of 10,000 heterocyclic small molecules, the 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate skeleton was identified as a novel GLP-1 receptor agonist pharmacophore, with optimized derivative 8e showing an EC50 of 7.89 μM in GLP-1R functional assays [1]. Concurrently, the same core scaffold, derivatized at the 3-carboxylic acid position rather than the 2-position, has been validated in three independent agrochemical discovery studies across 71 distinct derivatives (22 oxadiazole thioethers, 17 aminopyridine/sulfohydrazide derivatives, and 32 amino acid conjugates), demonstrating both nematicidal and fungicidal activities [2][3][4]. This multi-target, multi-program validation is not documented for any mono-substituted imidazo[1,2-a]pyridine-3-carboxylic acid analog (e.g., 8-chloro-only or 6-CF3-only scaffolds).

GLP-1 receptor agonist Diabetes High-throughput screening Scaffold validation

Procurement-Driven Application Scenarios for 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Agrochemical Lead Discovery: Nematicide and Fungicide Development Programs

For agrochemical R&D teams developing next-generation nematicides or fungicides, this scaffold offers a validated starting point with documented 2- to 59-fold potency advantages over commercial standards fosthiazate and fluopyram across multiple derivative series [1][2][3]. The 3-COOH handle enables diversification into oxadiazole thioethers, sulfonyl hydrazides, and amino acid conjugates, with in vivo pot assay data already demonstrating translational potential. Procurement of this specific scaffold—rather than the 2-COOH isomer or mono-substituted analogs—ensures alignment with the published SAR from three independent Yangtze University discovery programs encompassing 71+ characterized derivatives.

GLP-1 Receptor Agonist Medicinal Chemistry Programs

Medicinal chemistry groups pursuing oral small-molecule GLP-1R agonists for type 2 diabetes can leverage this scaffold as the core of a pharmacophore identified from a 10,000-compound high-throughput screen, with the most potent derivative (8e) achieving an EC50 of 7.89 μM [4]. The 3-carboxylic acid provides a synthetic handle for amide or ester derivatization at a position distinct from the 2-aryl substitution pattern validated in the GLP-1R agonist series, offering orthogonal diversification strategies.

Scaffold-Hopping and IP Diversification Around Fluazaindolizine

For organizations seeking to develop nematicidal agents that operate outside the fluazaindolizine (Corteva) patent space, the 3-carboxylic acid isomer provides a regioisomerically distinct entry point [5]. While the 2-COOH isomer leads directly to fluazaindolizine via sulfonamide condensation, the 3-COOH isomer enables access to oxadiazole thioether and amino acid conjugate chemical series with demonstrated nematicidal activity, offering a freedom-to-operate advantage in agrochemical IP strategy.

Physicochemical Property-Driven Building Block Selection for Library Synthesis

For compound library designers, the target compound's XLogP3 of 3.1 (vs. 2.2 for the 8-chloro-only analog) and 6 hydrogen bond acceptors (vs. 3 for the 8-chloro-only analog) provide a distinct region of physicochemical space [6][7]. When the design objective requires balanced lipophilicity for membrane permeability combined with multiple H-bond acceptor sites for target engagement, this dual-substituted scaffold offers properties that mono-substituted imidazo[1,2-a]pyridine-3-carboxylic acids cannot match.

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